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Ethyldiisopropylamine hydrochloride
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Description
Ethyldiisopropylamine hydrochloride is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Amide Coupling Reactions
Ethyldiisopropylamine hydrochloride is extensively employed in amide coupling due to its ability to enhance reaction efficiency without interference from nucleophiles. This property is particularly advantageous when using activated carboxylic acids:
Reaction Type | Role of this compound | Benefits |
---|---|---|
Amide Formation | Hindered base | Prevents competition with nucleophilic amines |
Alkylation | Selective reagent | Reduces formation of quaternary ammonium salts |
Cross-Coupling | Base for catalysis | Facilitates formation of carbon-carbon bonds |
Alkylation of Secondary Amines
In alkylation processes, this compound has shown significant efficacy in converting secondary amines into tertiary amines:
- Mechanism : It minimizes unwanted side reactions by stabilizing the transition state during the alkylation process.
- Case Study : In a study involving various alkyl halides, the presence of this compound resulted in higher yields of desired products compared to traditional bases .
Case Study on Antitumor Activity
A study investigated the synthesis of compounds utilizing this compound as a base for creating potential antitumor agents. The findings indicated that compounds synthesized showed significant inhibition against dihydrofolate reductase (DHFR), an enzyme critical for tumor growth:
- Synthesis Method : The use of this compound allowed for efficient coupling reactions that led to high-yielding antitumor agents.
- Results : Compounds exhibited promising activity against methotrexate-resistant tumors, demonstrating the compound's utility beyond traditional organic synthesis .
Transition Metal-Catalyzed Reactions
This compound has been effectively utilized in transition metal-catalyzed cross-coupling reactions:
- Heck Reaction : In experiments, it was shown to enhance the coupling efficiency between aryl halides and alkenes, producing high yields of styrene derivatives.
- Sonogashira Coupling : The compound facilitated the formation of carbon-carbon bonds under mild conditions, showcasing its versatility in synthetic organic chemistry .
Properties
CAS No. |
36340-89-3 |
---|---|
Molecular Formula |
C8H20ClN |
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3;1H |
InChI Key |
OZECFIJVSAYAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(C)C.Cl |
Origin of Product |
United States |
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